3-(7-chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid
Overview
Description
3-(7-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid, also known as 7-chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl propanoic acid, is a compound belonging to the benzoxazepin class of compounds. It is a white crystalline solid that is soluble in water and has a melting point of 132-133°C. This compound has been studied for its potential therapeutic applications, as well as for its role in various biochemical and physiological processes.
Scientific Research Applications
Analgesic Modulation
3-(7-chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid derivatives have been explored for their potential in analgesic modulation. Studies have focused on derivatives of this compound as modulators for Transient receptor potential vanilloid 1 (TRPV1), indicating their potential in developing new pain management solutions (Liu et al., 2018).
Kinase Inhibitor Synthesis
This compound has been involved in the synthesis processes of kinase inhibitors. The benzoxazepine core, present in several kinase inhibitors, is a key component in developing treatments for various diseases, including cancer (Naganathan et al., 2015).
Antitumor Agents
Derivatives of 3-(7-chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid have been synthesized as potential antitumor agents. These compounds have shown promising activity against various human tumor cell lines, highlighting their potential in cancer research (Brzozowski et al., 2008).
Antimicrobial Activity
Research has also explored the antimicrobial potential of derivatives containing this compound. These studies have indicated significant antibacterial and antifungal activities, suggesting a role in developing new antimicrobial drugs (Mickevičienė et al., 2015).
Spectral Studies
The compound has been the subject of structural and spectral studies. These investigations have provided insights into its molecular geometry and vibrational frequencies, contributing to a deeper understanding of its chemical properties (Arslan et al., 2007).
Squalene Synthase Inhibition
A series of derivatives have been synthesized and evaluated for their inhibition of squalene synthase, an enzyme critical in cholesterol biosynthesis. This research could have implications for the treatment of hypercholesterolemia and related conditions (Miki et al., 2002).
properties
IUPAC Name |
3-(7-chloro-2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-9-7-15(5-4-13(16)17)8-10-6-11(14)2-3-12(10)18-9/h2-3,6,9H,4-5,7-8H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIQVARUQDEDGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC2=C(O1)C=CC(=C2)Cl)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649278 | |
Record name | 3-(7-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7-chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid | |
CAS RN |
1119452-95-7 | |
Record name | 3-(7-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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